3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one
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Overview
Description
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one is an organic compound characterized by the presence of a benzenesulfonyl group and a dimethylamino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with 4-(dimethylamino)but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as amines or thiols, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)but-3-en-2-one: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)but-3-en-2-one:
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one.
Uniqueness
The presence of both the benzenesulfonyl and dimethylamino groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and interact with different molecular targets sets it apart from similar compounds.
Properties
CAS No. |
91157-81-2 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)12(9-13(2)3)17(15,16)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
JEPCIJONMZOTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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